N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENOXYBENZAMIDE HYDROCHLORIDE
Description
N-(1,3-Benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenoxybenzamide hydrochloride is a benzamide derivative featuring a benzothiazole ring, a phenoxy group, and a dimethylaminoethyl side chain, formulated as a hydrochloride salt. The hydrochloride salt formation improves crystallinity and stability, critical for pharmaceutical applications .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S.ClH/c1-26(2)16-17-27(24-25-20-13-7-9-15-22(20)30-24)23(28)19-12-6-8-14-21(19)29-18-10-4-3-5-11-18;/h3-15H,16-17H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBMFXWGPYFNFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC=CC=C3OC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENOXYBENZAMIDE HYDROCHLORIDE typically involves the following steps:
Formation of benzo[d]thiazole: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the dimethylaminoethyl group: This step involves the reaction of the benzo[d]thiazole derivative with a dimethylaminoethyl halide under basic conditions.
Coupling with phenoxybenzoyl chloride: The final step involves the coupling of the intermediate with phenoxybenzoyl chloride in the presence of a base to form the desired benzamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENOXYBENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENOXYBENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Signaling pathways, metabolic pathways, or other biological processes affected by the compound.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Compounds:
SzR-105 (N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride) Molecular Weight: 309.79 g/mol Features: Quinoline ring, dimethylaminopropyl group, carboxamide, hydrochloride salt. Comparison: The target compound replaces the hydroxyquinoline with a benzothiazole-phenoxybenzamide system, increasing molecular complexity and lipophilicity. The dimethylaminoethyl group (vs. propyl in SzR-105) may alter steric effects and binding affinity .
N-(2-Methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide Features: Benzothiazole-triazole hybrid, thioacetamide linker. The phenoxybenzamide group may enhance π-π stacking compared to the triazole-thioacetamide system .
Ranitidine Hydrochloride Molecular Weight: 350.87 g/mol Features: Nitroethenediamine backbone, furan, dimethylaminomethyl group, hydrochloride salt. Comparison: Ranitidine’s H2 antagonism relies on its flexible nitroethenediamine structure, whereas the target’s rigid benzothiazole-phenoxybenzamide system suggests divergent targets (e.g., kinase inhibition). Both utilize dimethylamino groups for solubility enhancement .
Physicochemical Properties
Biological Activity
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenoxybenzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, highlighting its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzothiazole moiety, a dimethylaminoethyl group, and a phenoxybenzamide component. Its molecular formula is with a molecular weight of 417.5 g/mol .
Biological Activity Overview
The biological activities of this compound have been explored in various studies, demonstrating its potential as an anticancer agent, neuroprotective agent, and modulator of inflammatory responses.
1. Anticancer Activity
Recent studies have focused on the compound's ability to inhibit the proliferation of cancer cell lines. For instance, it has shown significant effects against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells through mechanisms that include:
- Inhibition of Cell Proliferation: The compound exhibited concentration-dependent inhibition of cancer cell growth as assessed by MTT assays.
- Induction of Apoptosis: Flow cytometry results indicated that the compound promotes apoptosis in treated cells.
- Cell Cycle Arrest: Analysis revealed that the compound affects cell cycle progression in cancer cells, leading to reduced migration capabilities .
2. Neuroprotective Effects
The compound's neuroprotective properties were evaluated using animal models for epilepsy. In these studies:
- Anticonvulsant Activity: The compound demonstrated efficacy in reducing seizure activity induced by pentylenetetrazole (PTZ), showcasing its potential as an anticonvulsant agent.
- Neurochemical Modulation: It was found to modulate neurotransmitter levels, including GABA and glutamate, suggesting a mechanism for its protective effects against neurotoxicity .
3. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects:
- Cytokine Inhibition: Studies showed that treatment with the compound significantly decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models.
- Mechanistic Insights: The anti-inflammatory activity appears to be mediated through the inhibition of specific signaling pathways involved in inflammation .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound:
| Study | Model | Findings |
|---|---|---|
| Study 1 | A431 Cell Line | Significant inhibition of proliferation at 1, 2, and 4 μM concentrations. |
| Study 2 | A549 Cell Line | Induction of apoptosis confirmed via flow cytometry. |
| Study 3 | PTZ-Induced Seizures | Reduction in seizure frequency and severity in animal models. |
| Study 4 | RAW264.7 Macrophages | Decreased IL-6 and TNF-α production following treatment. |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-(1,3-Benzothiazol-2-YL)-N-[2-(Dimethylamino)Ethyl]-2-Phenoxybenzamide Hydrochloride?
- Methodology : The synthesis typically involves multi-step reactions. A common approach includes:
- Step 1 : Condensation of a benzothiazole amine derivative (e.g., 2-aminobenzothiazole) with an acyl chloride (e.g., phenoxybenzoyl chloride) in a polar aprotic solvent (e.g., dichloromethane) using a base like triethylamine to neutralize HCl .
- Step 2 : Subsequent alkylation of the intermediate with 2-(dimethylamino)ethyl chloride under reflux conditions.
- Step 3 : Final purification via recrystallization or column chromatography.
- Analytical Validation : HPLC and NMR are used to confirm purity (>95%) and structural integrity .
Q. How is the compound characterized to confirm its molecular structure?
- Techniques :
- Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., benzothiazole protons at δ 7.2–8.1 ppm; dimethylamino group at δ 2.3–2.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ ion at m/z 454.2) .
- Elemental Analysis : To validate empirical formula (e.g., C₂₄H₂₅ClN₄O₂S) .
Q. What are the primary biological targets or assays used to evaluate this compound?
- Screening Assays :
- Enzyme Inhibition : Kinase assays (e.g., tyrosine kinase inhibition measured via fluorescence polarization) .
- Receptor Binding : Radioligand displacement studies (e.g., binding affinity to G-protein-coupled receptors using ³H-labeled antagonists) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values in HepG2 or MCF-7 cells) .
Advanced Research Questions
Q. How can conflicting bioactivity data from different studies be resolved?
- Case Example : If one study reports IC₅₀ = 1.2 μM (HepG2) and another IC₅₀ = 5.8 μM (MCF-7), consider:
- Structural Variants : Check for differences in substituents (e.g., methoxy vs. chloro groups on the benzothiazole ring) .
- Assay Conditions : Variability in cell culture media, incubation times, or solvent carriers (e.g., DMSO concentration ≤0.1%) .
- Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance (α = 0.05) .
Q. What strategies optimize reaction yields during synthesis?
- Key Variables :
- Solvent Choice : Dichloromethane vs. DMF for better solubility of intermediates .
- Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Temperature Control : Reflux at 80°C for 12 hours vs. microwave-assisted synthesis at 100°C for 2 hours .
- Yield Improvement : Pilot-scale trials show yields increase from 45% to 72% when using microwave methods .
Q. How does the compound’s stereoelectronic profile influence its mechanism of action?
- Computational Analysis :
- Density Functional Theory (DFT) : Predicts electron-rich regions (e.g., phenoxy group) as nucleophilic attack sites .
- Molecular Docking : Reveals binding poses in enzyme active sites (e.g., hydrogen bonding between the benzamide carbonyl and kinase ATP-binding pocket) .
- Experimental Validation : Site-directed mutagenesis of target proteins to confirm critical binding residues .
Methodological Challenges
Q. What experimental designs address poor aqueous solubility in pharmacological assays?
- Solutions :
- Formulation : Use cyclodextrin complexes or liposomal encapsulation to enhance solubility .
- Surfactants : Add polysorbate-80 (0.01% w/v) to cell culture media .
Q. How are stability issues (e.g., hydrolysis) mitigated during storage?
- Best Practices :
- Storage Conditions : Lyophilized powder at -20°C in amber vials to prevent light/oxidation .
- Buffers : Use phosphate-buffered saline (pH 7.4) for in vitro studies to minimize degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
